molecular formula C17H16N4O2S2 B2353967 N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941880-79-1

N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2353967
CAS RN: 941880-79-1
M. Wt: 372.46
InChI Key: XBRWWIGAKHVCSH-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as TMU-35435, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the development of new cancer therapies.

Scientific Research Applications

Fungicidal Activity

Compounds similar to “N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide” have been used in the development of fungicides . For instance, N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities against cucumber downy mildew .

Development of Organic Semiconductors

Thiophene derivatives, which are part of the compound’s structure, play a significant role in the development of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are also utilized as corrosion inhibitors in industrial chemistry . They help protect metal surfaces from corrosion, thereby extending the lifespan of industrial equipment and structures .

Pharmacological Properties

Thiophene-based molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .

Development of Advanced Biological Compounds

Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Quantum Science and Technology

While not directly related to “N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide”, the field of quantum science and technology is rapidly growing and could potentially find applications for this compound in the future .

properties

IUPAC Name

2-[(3-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRWWIGAKHVCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

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